REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:9][O-].[Na+].Br[C:13]1[CH:14]=[C:15]([O:19]C)[CH:16]=[CH:17][CH:18]=1>N1C=CC=CC=1.CO.Cl[Cu]>[CH3:9][O:2][C:1]1[CH:3]=[C:4]([O:5][C:13]2[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
77.08 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
84.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
261.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
Name
|
CuCl
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round-bottomed flask fitted with a Vigreux column
|
Type
|
CUSTOM
|
Details
|
Methanol is then removed from the reaction mixture by distillation
|
Type
|
CUSTOM
|
Details
|
The reflux divider is then closed
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
Pyridine is then distilled off via the
|
Type
|
TEMPERATURE
|
Details
|
opened reflux divider
|
Type
|
CUSTOM
|
Details
|
rises to 150° C
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
the residue is stirred into 250 ml of semi-concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with 300 ml of toluene
|
Type
|
WASH
|
Details
|
The organic phase is washed first with semi-concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with a diethyl ether/toluene mixture (1:1)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent, 65.5 g of a brown oil
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)OC=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |